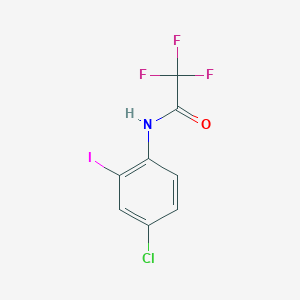
N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetamide
Cat. No. B8712024
Key on ui cas rn:
784183-51-3
M. Wt: 349.47 g/mol
InChI Key: JGCZDZCIFMOHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07582771B2
Procedure details


Dichlorobis(triphenylphosphine)palladium (II) (43 g, 0.061 mol), copper (I) iodide (20.2 g, 0.106 mol), and triethylamine (782 g, 7.74 mol) is added to a stirred mixture of N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetamide (1800 g, 5.15 mol) and tetrahydrofuran (1.80 L). A solution of 2-(but-3-ynyl)-1H-isoindole-1,3(2H)-dione (1098 g, 5.51 mol) and tetrahydrofuran (11 L) is added to the reaction mixture slowly over 6 hours, maintaining a reaction temperature of 30° C. The reaction mixture is allowed to stir at room temperature overnight. The reaction mixture is filtered under reduced pressure and the triethylammonium iodide cake is washed with tetrahydrofuran (2×550 mL). The filtrate is concentrated under reduced pressure to a volume of less than 6 L, and N,N-dimethylformamide (8 L) is added to the residue. The mixture is concentrated until tetrahydrofuran is removed. Piperidine (535 g, 6.29 mol) is added to the mixture. The mixture is stirred and warmed to 100° C. The mixture is maintained at 100° C. until the product/starting material ratio is >97/3. The mixture is cooled to 32° C. Water (4.2 L) is added to the stirred mixture over >100 min, allowing the temperature of the mixture to rise to 45° C. The mixture is cooled (0-5° C.). The product is collected by filtration and dried to give 2-[2-(5-Chloro-1H-indol-2-yl)-ethyl]-isoindole-1,3-dione (1173 g, 73%, 98.1% purity, largest single impurity 1.2%. 1H NMR (DMSO-d6): δ11.35 (s, 1H), 7.83 (m, 4H), 7.41 (d, 1H, J=2.0 Hz), 7.29 (d, 1H, J=8.6 Hz), 6.99 (dd, 1H, J=2.0, 8.6 Hz), 3.94 (t, 2H, J=7.1 Hz), 3.08 (t, 2H, J=7.1 Hz).




Quantity
1800 g
Type
reactant
Reaction Step Three


Name
copper (I) iodide
Quantity
20.2 g
Type
catalyst
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15]C(=O)C(F)(F)F)=[C:11](I)[CH:10]=1.[CH2:23]([N:27]1[C:35](=[O:36])[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[C:28]1=[O:37])[CH2:24][C:25]#[CH:26].N1CCCCC1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.O.O1CCCC1>[Cl:8][C:9]1[CH:10]=[C:11]2[C:12](=[CH:13][CH:14]=1)[NH:15][C:25]([CH2:24][CH2:23][N:27]1[C:35](=[O:36])[C:34]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:28]1=[O:37])=[CH:26]2 |^1:46,65|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1098 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#C)N1C(C2=CC=CC=C2C1=O)=O
|
|
Name
|
|
|
Quantity
|
11 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
535 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
782 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1800 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=C1)NC(C(F)(F)F)=O)I
|
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
20.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
1.8 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
4.2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
the triethylammonium iodide cake is washed with tetrahydrofuran (2×550 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated under reduced pressure to a volume of less than 6 L, and N,N-dimethylformamide (8 L)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the residue
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated until tetrahydrofuran
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to 100° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is maintained at 100° C. until the product/starting material ratio
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to 32° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 45° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled (0-5° C.)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1)CCN1C(C2=CC=CC=C2C1=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
